2-Cyclopenten-1-one, 5-methyl-
Description
Significance within α,β-Unsaturated Ketone Chemistry
The significance of 5-methyl-2-cyclopenten-1-one stems directly from its identity as an α,β-unsaturated ketone. This class of compounds is characterized by a carbon-carbon double bond conjugated with the carbonyl group. wikipedia.org This arrangement results in a delocalized π-electron system, which influences the molecule's reactivity. The key reactive sites are the carbonyl carbon, the α-carbon, and the β-carbon.
As an α,β-unsaturated ketone, it can undergo several characteristic reactions:
Nucleophilic Conjugate Addition (Michael Reaction): Nucleophiles can attack the β-carbon of the enone system. This vinylogous reactivity is a fundamental transformation in organic synthesis. wikipedia.orgutdallas.edu
Diels-Alder Reaction: The electron-withdrawing nature of the carbonyl group makes the double bond in the cyclopentenone ring an excellent dienophile for [4+2] cycloaddition reactions with a wide variety of dienes. wikipedia.org This provides a powerful method for the construction of polycyclic systems.
Baylis-Hillman Reaction: This reaction involves the coupling of the α-position of the activated alkene with a carbon electrophile, typically an aldehyde. wikipedia.org
Furthermore, an interesting aspect of substituted cyclopentenones is the base-catalyzed equilibrium that can exist between α,β- and β,γ-unsaturated isomers. This isomerization allows for the interconversion of 2-substituted cyclopentenones with their 5-substituted counterparts, providing a pathway to access different isomers from a single precursor. chegg.com
Overview of Academic Research Perspectives
In academic research, 5-methyl-2-cyclopenten-1-one and its isomers are viewed as versatile platforms for the synthesis of complex molecules, including natural products. wikipedia.orgresearchgate.net The cyclopentenone core is a structural motif found in numerous biologically active compounds, such as certain prostaglandins and jasmone. wikipedia.org
Research has explored various synthetic routes to cyclopentenones, including:
Nazarov Cyclization: An electrocyclic reaction of divinyl ketones to form cyclopentenones. thieme-connect.comorganic-chemistry.org
Pauson-Khand Reaction: A [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to generate a cyclopentenone. thieme-connect.com
Ring-Closing Metathesis: The formation of the cyclopentene (B43876) ring from an appropriate diene precursor. thieme-connect.com
Substituted cyclopentenones, such as the 5-methyl derivative, are often used as starting materials in annulation reactions to build fused ring systems. For instance, cyclic electron-deficient alkenes like 2-cyclopentenone have been shown to participate in visible-light-driven photocatalytic [3+2]-annulation reactions. acs.orgacs.org
The following table summarizes selected research findings related to the reactivity and synthesis of cyclopentenones, which are applicable to understanding the research context of 5-methyl-2-cyclopenten-1-one.
| Research Focus | Reaction Type | Key Findings |
| Synthesis of Substituted Cyclopentenones | Aldol (B89426) Condensation | Crossed-aldol condensations between benzil derivatives and ketones can produce highly functionalized 4-hydroxy-2-cyclopentenones. thieme-connect.com |
| Asymmetric Synthesis | Morita-Baylis-Hillman Reaction | A planar chiral DMAP catalyst can promote asymmetric reactions of cyclopentenone with various aldehydes. organic-chemistry.org |
| Formation of Polycyclic Systems | Diels-Alder Reaction | Cyclopentenone acts as an excellent dienophile, reacting with dienes like Danishefsky's diene to form tricyclic systems. wikipedia.org |
| Annulation Reactions | Photocatalytic [3+2]-Annulation | 2-Cyclopentenone can react with N-[(trimethylsilyl)methyl]phthalimide under visible light catalysis to form annulated products. acs.orgacs.org |
| Synthesis from Acyclic Precursors | Intramolecular Hydroacylation | Rhodium-catalyzed intramolecular hydroacylation of 4-alkynals provides a route to cyclopentenones. organic-chemistry.org |
Structure
3D Structure
Properties
CAS No. |
14963-40-7 |
|---|---|
Molecular Formula |
C6H8O |
Molecular Weight |
96.13 g/mol |
IUPAC Name |
5-methylcyclopent-2-en-1-one |
InChI |
InChI=1S/C6H8O/c1-5-3-2-4-6(5)7/h2,4-5H,3H2,1H3 |
InChI Key |
OOJIJAGFQCKGCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=CC1=O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 2 Cyclopenten 1 One, 5 Methyl and Analogues
Conjugate Addition Reactions
The electrophilic nature of the β-carbon in the α,β-unsaturated ketone system of 2-Cyclopenten-1-one (B42074), 5-methyl-, makes it susceptible to attack by a wide range of nucleophiles in a reaction known as conjugate addition or Michael addition. masterorganicchemistry.comchemistrysteps.com This process is fundamental to the construction of more complex molecular architectures.
Michael Additions with Nucleophiles
In a Michael addition, a nucleophile adds to the β-carbon (the 4-position relative to the oxygen atom) of an α,β-unsaturated carbonyl compound. This reaction is particularly effective with "soft" or weakly basic nucleophiles. masterorganicchemistry.comchemistrysteps.com The mechanism involves the initial attack of the nucleophile on the β-carbon, which generates a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate, typically by a protic solvent or during an acidic workup, yields the final 1,4-adduct. masterorganicchemistry.com
A variety of nucleophiles can act as Michael donors. These include stabilized enolates (such as those derived from malonic esters), organocuprates (Gilman reagents), amines, and thiols. masterorganicchemistry.comchemistrysteps.com In contrast, "hard" nucleophiles like Grignard reagents or organolithium reagents tend to favor direct 1,2-addition to the carbonyl carbon. chemistrysteps.com
The following table summarizes the Michael addition of various nucleophiles to cyclopentenone analogues, highlighting the conditions and outcomes of these transformations.
| Michael Acceptor | Nucleophile (Michael Donor) | Catalyst/Conditions | Product | Yield (%) | Reference |
| 2-Cyclopenten-1-one | Dimethyl malonate | (S)-Ga-Na-BINOL complex, NaOtBu, THF, 24 °C, 46 h | (S)-Methyl 2-(methoxycarbonyl)-3-oxocyclopentaneacetate | 90 | nih.gov |
| 2-Cyclopenten-1-one | Acetylacetone | Quinine, Diethyl Carbonate | 3-(1-acetylethyl)-cyclopentanone | N/A | rsc.org |
| α,β-Unsaturated Ketone | Organocuprate (Gilman Reagent) | 1. (CH₃)₂CuLi, 2. H₃O⁺ | β-Alkylated Ketone | N/A | youtube.comyoutube.com |
Asymmetric Conjugate Additions
The formation of a new stereocenter upon conjugate addition to prochiral cyclopentenones has driven the development of asymmetric variants of the Michael reaction. These methods employ chiral catalysts or auxiliaries to control the stereochemical outcome of the addition, leading to enantioenriched products. nih.govacs.org
A notable example is the asymmetric Michael addition of dimethyl malonate to 2-cyclopenten-1-one, catalyzed by a heterobimetallic Ga-Na-BINOL complex. This reaction proceeds with high enantioselectivity, affording the (S)-enantiomer of the product in 90% yield and 99% enantiomeric excess (ee) on a large scale. nih.govresearchgate.net The catalyst is believed to function by activating both the nucleophile and the electrophile, orienting them in a chiral environment to favor the formation of one enantiomer over the other.
Organocuprates can also be used in asymmetric conjugate additions, often in the presence of chiral ligands. acs.org Furthermore, organocatalysis has emerged as a powerful tool for these transformations. Chiral amines, for instance, can catalyze the asymmetric addition of various nucleophiles to enones. rsc.orgacs.org The mechanism often involves the formation of a chiral iminium ion intermediate, which then directs the stereoselective attack of the nucleophile. masterorganicchemistry.com
Cycloaddition Reactions
The double bond of 2-Cyclopenten-1-one, 5-methyl-, can participate in various cycloaddition reactions, providing efficient routes to cyclic and polycyclic structures.
Diels-Alder Reactions
In the Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring in a [4+2] cycloaddition. youtube.comchemistrysteps.com α,β-Unsaturated ketones like 2-cyclopenten-1-one, 5-methyl-, can act as dienophiles. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, such as the carbonyl group in this case, which lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). chemistrysteps.commasterorganicchemistry.com
The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. youtube.com For example, a cis-dienophile will yield a product with cis-substituents on the newly formed ring. When cyclic dienes like cyclopentadiene (B3395910) are used, bicyclic products are formed, often with a preference for the endo product due to secondary orbital interactions in the transition state. chemistrysteps.compearson.com While specific examples of 5-methyl-2-cyclopenten-1-one in Diels-Alder reactions are not extensively documented in the reviewed literature, its analogue, 2-cyclopentenone, is known to participate in such reactions, for instance, in the synthesis of 5-hydrazino-2-cyclopentenone derivatives through a tandem gold(I)-catalyzed process involving an in-situ generated dienyl acetate (B1210297) that is trapped by a heterodienophile. nih.gov The reactivity of 5-substituted cyclopentadienes as the diene component has been studied, showing that the nature of the substituent influences facial selectivity. escholarship.org
Photochemical [2+2] Dimerization in Confined Environments
The photochemical [2+2] cycloaddition is a characteristic reaction of enones, leading to the formation of cyclobutane (B1203170) rings upon irradiation with UV light. wikipedia.org This reaction typically proceeds through a triplet excited state of the enone, which then reacts with a ground-state alkene. wikipedia.orgcdnsciencepub.com The reaction can occur intramolecularly or intermolecularly.
Intermolecular [2+2] cycloadditions can lead to dimers of the starting enone. The regiochemistry of this dimerization can result in head-to-head (HH) or head-to-tail (HT) adducts. nsf.gov The stereochemistry is also a critical aspect, with the potential to form various diastereomers.
Research has shown that conducting these reactions in confined environments, such as within the pores of a metal-organic framework (MOF) or in a crystalline host, can exert significant control over the regio- and stereoselectivity of the dimerization. For instance, the UV-induced dimerization of 2-cyclopenten-1-one and its 2-methyl analogue within a porous MOF yielded exclusively the head-to-tail anti dimers in a single-crystal-to-single-crystal manner. The confinement within the host channels directs the orientation of the enone molecules, pre-organizing them for a specific reaction outcome.
Intramolecular [2+2] photocycloadditions are also well-documented for cyclopentenone derivatives. For example, the photolysis of 5-(naphthylmethyl)-3-phenylcyclopent-2-enones results in the formation of tetracyclic cage-like compounds. rsc.org
Oxidation and Reduction Transformations
The functional groups of 2-Cyclopenten-1-one, 5-methyl-, can undergo a range of oxidation and reduction reactions.
The oxidation of cyclopentenones can be complex. For instance, the low-temperature oxidation of cyclopentanone (B42830) can lead to the formation of 2-cyclopentenone through a HO₂ elimination pathway from a peroxy radical intermediate. acs.org The oxidation of cyclopentene (B43876) derivatives with reagents like meta-chloroperoxybenzoic acid (m-CPBA) can lead to epoxidation of the double bond. researchgate.net In the case of 5-chloro-5-methyl-2-cyclopentenone, oxidation of the corresponding alcohol with various reagents can regenerate the enone. nih.gov
The reduction of the α,β-unsaturated ketone system can occur at the carbon-carbon double bond, the carbonyl group, or both. Catalytic hydrogenation can reduce both functionalities. However, selective reductions are often more synthetically useful. The reduction of the carbonyl group of 5-chloro-5-methyl-2-cyclopentenone using borane-tetrahydrofuran (B86392) complex (BH₃·THF) in the presence of a chiral oxazaborolidine catalyst proceeds with high diastereoselectivity, allowing for the separation of the enantiomers of the starting material after re-oxidation. nih.gov This demonstrates a kinetic resolution approach based on the selective reduction of one enantiomer.
The following table presents examples of oxidation and reduction reactions on cyclopentenone systems.
| Substrate | Reagent/Conditions | Transformation | Product | Yield (%) | Reference |
| (+/-)-5-Chloro-5-methyl-2-cyclopentenone | BH₃·THF, (R)-2-methyl-CBS-oxazaborolidine | Asymmetric Reduction | Diastereomeric Alcohols | N/A | nih.gov |
| Diastereomeric 5-chloro-5-methyl-cyclopentenols | Pyridinium (B92312) chlorochromate (PCC) | Oxidation | (+)- and (-)-5-Chloro-5-methyl-2-cyclopentenone | N/A | nih.gov |
| Cyclopentanone | O₂, low temperature | Oxidation | 2-Cyclopentenone | N/A | acs.org |
| 2-(Cyclopent-1-en-3-yl)-5-methyl-thiophene | m-CPBA, CH₂Cl₂ | Epoxidation | Corresponding Epoxide | N/A | researchgate.net |
Selective Oxidation Processes
The oxidation of cyclopentene and its derivatives can yield a range of products depending on the reagents and reaction conditions. In the case of cyclopentene, oxidation with hydrogen peroxide can produce a complex mixture including 2-cyclopentene-1-one and cyclopentene oxide (CPO). osti.gov Further oxidation of 2-cyclopentene-1-one can also occur. osti.gov
The epoxidation of the double bond in cyclopentene derivatives is a key selective oxidation process. This can be achieved using various epoxidizing agents, such as peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). youtube.com The reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond, forming an epoxide. youtube.com For allylic alcohols, the Sharpless epoxidation provides a method for enantioselective epoxidation, yielding a single enantiomer of the chiral epoxide. youtube.com
Another approach to epoxidation involves the intramolecular cyclization of halohydrins. youtube.com This two-step process first involves the formation of a halohydrin by reacting the alkene with a halogen in the presence of water. Subsequent treatment with a base promotes an intramolecular SN2 reaction to form the epoxide. youtube.com
The table below summarizes the products of selective oxidation of cyclopentene, a related compound.
| Oxidizing System | Substrate | Products | Selectivity to Epoxide | Reference |
| H₂O₂/Bicarbonate/Manganese | Cyclopentene | Cyclopentene oxide, 2-cyclopenten-1-one, 1,2-cyclopentanediol, glutaraldehyde | 20-48.5% | osti.gov |
Reductive Ozonolysis and Anomalous Pathways
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. quora.commasterorganicchemistry.com In reductive ozonolysis, the intermediate ozonide is treated with a reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc, to yield aldehydes or ketones. quora.commasterorganicchemistry.com
However, the ozonolysis of α,β-unsaturated ketones like 2-methyl-2-cyclopenten-1-one (B72799) can lead to "anomalous" products. unicamp.br This anomalous ozonolysis is characterized by an additional cleavage of a carbon-carbon bond adjacent to the double bond, resulting in products with fewer carbon atoms than expected. unicamp.br For 2-methyl-2-cyclopenten-1-one, the major product of reductive ozonolysis is 5-oxotetrahydrofuran-2-yl acetate, indicating the occurrence of these anomalous steps. unicamp.br The reaction involves bubbling ozone through a solution of the ketone, followed by the addition of a reducing agent like dimethyl sulfide. unicamp.br
The general mechanism of ozonolysis involves the 1,3-dipolar cycloaddition of ozone to the alkene to form an unstable molozonide. quora.commsu.edu This rearranges to a more stable ozonide, which is then cleaved by the reducing agent. quora.commsu.edu
The table below shows the major product from the reductive ozonolysis of a 2-methyl-2-cyclopenten-1-one.
| Reactant | Major Product | Product Yield | Reference |
| 2-methyl-2-cyclopenten-1-one | 5-oxotetrahydrofuran-2-yl acetate | ~42% | unicamp.br |
Catalytic Hydrogenation Mechanisms
Catalytic hydrogenation is a common method for reducing the carbon-carbon double bond of α,β-unsaturated ketones. This reaction is typically carried out using a metal catalyst, such as palladium or platinum, and hydrogen gas. The mechanism involves the adsorption of both the hydrogen and the unsaturated ketone onto the surface of the catalyst, followed by the stepwise addition of hydrogen atoms to the double bond.
The stereochemistry of the hydrogenation of substituted cyclopentenones is influenced by the catalyst and the substrate structure. The hydrogen atoms are typically delivered to the less sterically hindered face of the double bond.
Substitution Reactions
Nucleophilic Substitution at the Carbonyl Group
The carbonyl group of 2-cyclopenten-1-one and its analogues is susceptible to nucleophilic attack. ontosight.ai Depending on the nature of the nucleophile and the reaction conditions, this can lead to either 1,2-addition (at the carbonyl carbon) or 1,4-conjugate addition (at the β-carbon of the enone system). rsc.org
For instance, the reaction of α-donor-substituted cyclopenten-1-ones with methyllithium (B1224462) primarily yields 1,2-adducts. rsc.org In contrast, using lithium dimethylcuprate results in exclusive 1,4-addition. rsc.org Cyanomethyllithium gives a mixture of both 1,2- and 1,4-adducts. rsc.org Theoretical calculations suggest that while the 1,4-adducts are generally thermodynamically more stable, the predominance of 1,2-addition with organolithium reagents is kinetically controlled. rsc.org
The table below illustrates the regioselectivity of nucleophilic addition to α-donor-cyclopenten-1-ones.
| Nucleophile | Product Type | Yield | Reference |
| Methyllithium | 1,2-adduct | 28–75% | rsc.org |
| Lithium dimethylcuprate | 1,4-adduct | 51–76% | rsc.org |
| Cyanomethyllithium | 1,2-adduct (major) | 43–60% | rsc.org |
| Cyanomethyllithium | 1,4-adduct (minor) | 8–30% | rsc.org |
Alpha-Halogenation and Subsequent Eliminations
Ketones with α-hydrogens can undergo halogenation at the α-position in the presence of a halogen (Cl₂, Br₂, or I₂) under either acidic or basic conditions. libretexts.org
Under acidic conditions, the reaction proceeds through an enol intermediate. The acid catalyzes the formation of the enol, which then acts as a nucleophile and attacks the halogen. masterorganicchemistry.com This method is generally preferred for achieving monohalogenation. libretexts.org
Under basic conditions, the reaction proceeds through an enolate intermediate. libretexts.org The presence of an electron-withdrawing halogen on the α-carbon increases the acidity of the remaining α-hydrogens, making the product more reactive than the starting material. libretexts.org This can lead to multiple halogenations. libretexts.orgyoutube.com This phenomenon is exploited in the haloform reaction for methyl ketones. libretexts.orgyoutube.com
Subsequent elimination of the α-halogen can be achieved by treatment with a base, leading to the formation of an α,β-unsaturated ketone. This is a key step in the synthesis of some cyclopentenone derivatives, for example, the conversion of 2,3,4-tribromocyclopentanone to 2-bromocyclopentadienone via dehydrobromination with diethylamine (B46881). wikipedia.org
Decomposition and Degradation Mechanisms
The stability of cyclopentenone derivatives is influenced by their structure and the surrounding conditions. While specific decomposition pathways for 5-methyl-2-cyclopenten-1-one are not extensively detailed in the provided search results, general principles of organic chemistry suggest potential degradation routes.
Thermally, cyclopentenones can undergo various reactions, including polymerization or rearrangement, especially at elevated temperatures. The presence of the double bond and carbonyl group offers sites for radical-initiated reactions.
Photochemical degradation is also a possibility. Upon absorption of UV light, the carbonyl group can be excited to a higher energy state, leading to reactions such as photoreduction or cycloaddition.
The strain in the five-membered ring is a factor in its reactivity. While not as strained as cyclopropane (B1198618) or cyclobutane rings, the bond angles in cyclopentane (B165970) derivatives deviate from the ideal tetrahedral angle, contributing to their reactivity in certain ring-opening or rearrangement reactions. For highly strained polycyclic systems containing cyclopentane rings, such as cubane (B1203433), decomposition pathways are often kinetically hindered despite the high strain energy. wikipedia.org
Thermal Decomposition and Pyrolysis Pathways
While specific studies on the thermal decomposition of 5-methyl-2-cyclopenten-1-one are not extensively documented, the pyrolysis of the parent compound, 2-cyclopentenone, provides significant insights into the potential pathways. The thermal decomposition of 2-cyclopentenone, a known component in biomass pyrolysis, has been studied through both experimental and computational methods. nih.govacs.orgresearchgate.netnih.govacs.org
Gas-phase pyrolysis of 2-cyclopentenone at temperatures ranging from 1000 to 1400 K yields a variety of products, identified by matrix-isolation FTIR spectroscopy. nih.govacs.org These products include carbon monoxide, ketene, propenylketene, vinylacetylene, ethylene, propene, acrolein, acetylene, propyne, and the propargyl radical. nih.govacs.orgresearchgate.netnih.gov
Computational analyses have identified several unimolecular decomposition channels for 2-cyclopentenone: nih.govacs.orgnih.gov
Hydrogen-atom migration: Three distinct pathways involve the migration of a hydrogen atom, leading to the formation of prop-2-enylketene and prop-1-enylketene. nih.govnih.gov
Concerted C-C bond rupture: A fourth pathway involves the simultaneous breaking of two carbon-carbon bonds, forming a high-energy cyclopropenone intermediate. This intermediate further decomposes to ethylene, acetylene, and carbon monoxide. nih.govacs.orgnih.gov The calculated reaction barrier for the initial C1–C5 and C3–C4 bond rupture is approximately 102.39 kcal/mol. acs.org
Multistep mechanism to acrolein and acetylene: A fifth, more complex pathway leads to the formation of acrolein and acetylene. nih.govacs.orgnih.gov
For 5-methyl-2-cyclopenten-1-one, the presence of the methyl group at the C5 position is expected to influence these pathways. The C-C bonds adjacent to the methyl group may be weakened, potentially favoring pathways that involve the cleavage of these bonds. Furthermore, the methyl group can participate in hydrogen-atom transfer reactions, possibly opening up new decomposition channels.
| Product | Chemical Formula |
|---|---|
| Carbon Monoxide | CO |
| Ketene | C2H2O |
| Propenylketene | C5H6O |
| Vinylacetylene | C4H4 |
| Ethylene | C2H4 |
| Propene | C3H6 |
| Acrolein | C3H4O |
| Acetylene | C2H2 |
| Propyne | C3H4 |
| Propargyl Radical | C3H3• |
Low-Temperature Oxidation Mechanisms
The low-temperature oxidation of cyclic ketones is crucial for understanding their combustion chemistry. Studies on related compounds like cyclopentanone and 2-methyl-cyclopentanone have shown that the dominant oxidation pathway involves the formation of fuel radicals followed by reaction with molecular oxygen. rsc.orgnih.govacs.orgresearchgate.net
For cyclopentanone, the initial step is H-abstraction to form oxocyclopentyl radicals. nih.govacs.org In the presence of O₂, these radicals primarily undergo HO₂-elimination to produce conjugated cyclic coproducts, such as 2-cyclopentenone. rsc.orgnih.gov The formation of cyclic ethers, which are markers for the key hydroperoxyalkyl radical (QOOH) intermediates in chain-branching pathways, is a minor channel. rsc.orgnih.gov This suggests that the low-temperature reactivity of these cyclic ketones is dominated by chain-terminating pathways. rsc.orgnih.gov
In the case of 2-methyl-cyclopentanone, a similar dominance of HO₂-elimination is observed. rsc.org The product analysis suggests the formation of 2-methyl-2-cyclopentenone. rsc.org An interesting aspect is the potential for a rapid Dowd–Beckwith rearrangement of the initial (2-oxocyclopentyl)methyl radical to a 3-oxocyclohexyl radical before the addition of O₂. rsc.org
For 5-methyl-2-cyclopenten-1-one, the initial radical formation would likely occur at the allylic C5 position, which is activated by both the double bond and the carbonyl group. The resulting radical would then react with O₂. Based on the behavior of analogous compounds, a major pathway would likely be the elimination of a hydroperoxyl radical (HO₂) to form a more unsaturated cyclic ketone.
Catalytic Pyrolysis and Product Distribution Analysis
Catalytic pyrolysis is a promising method for converting biomass-derived compounds into valuable chemicals and fuels. While specific data on the catalytic pyrolysis of 5-methyl-2-cyclopenten-1-one is limited, studies on the catalytic hydrogenation of substituted cyclopentenones provide valuable insights into potential product distributions. libretexts.orglibretexts.orgyoutube.comyoutube.comyoutube.com
Catalytic hydrogenation of alkenes, including the double bond in cyclopentenones, is typically achieved using metal catalysts such as platinum, palladium, or nickel. libretexts.orglibretexts.orgyoutube.comyoutube.com The reaction generally proceeds via syn-addition of hydrogen across the double bond. libretexts.orglibretexts.orgyoutube.com For 5-methyl-2-cyclopenten-1-one, catalytic hydrogenation would be expected to yield 2-methylcyclopentanone (B130040) as the primary product. The stereochemistry of the product would depend on the facial selectivity of the catalyst.
Furthermore, under certain catalytic conditions, the carbonyl group can also be reduced. For instance, the use of bifunctional catalysts with both hydrogenation and dehydration capabilities can lead to a variety of products. In a study on the conversion of 5-methyl-3-heptanone, a C8 ketone, using a Cu-Al₂O₃ or Pt-Al₂O₃ catalyst, the products included the corresponding alcohol, alkenes (from dehydration of the alcohol), and the fully saturated alkane. datapdf.com By analogy, catalytic hydrodeoxygenation of 5-methyl-2-cyclopenten-1-one could potentially yield 2-methylcyclopentanol, methylcyclopentenes, and methylcyclopentane, depending on the catalyst and reaction conditions.
The product distribution in catalytic pyrolysis is highly dependent on the catalyst type and reaction parameters such as temperature and pressure. acs.org For instance, in the conversion of 5-hydroxymethylfurfural (B1680220), different metal catalysts showed varying selectivities for cyclopentanone derivatives. acs.org
| Reactant | Potential Product | Reaction Type |
|---|---|---|
| 5-Methyl-2-cyclopenten-1-one | 2-Methylcyclopentanone | Hydrogenation of C=C bond |
| 5-Methyl-2-cyclopenten-1-one | 5-Methyl-2-cyclopenten-1-ol | Hydrogenation of C=O bond |
| 5-Methyl-2-cyclopenten-1-one | 2-Methylcyclopentanol | Hydrogenation of C=C and C=O bonds |
Stereochemical Control and Diastereoselectivity in Reactions
The chiral center at the C5 position of 5-methyl-2-cyclopenten-1-one plays a crucial role in directing the stereochemical outcome of its reactions. The steric bulk of the methyl group can hinder the approach of reagents from one face of the molecule, leading to a preference for reaction on the opposite, less hindered face. This results in diastereoselective transformations.
The synthesis of substituted cyclopentenones often involves controlling the relative configuration of substituents at the C4 and C5 positions. wikipedia.org This can be achieved by starting with a chiral precursor or by employing a diastereoselective reaction. wikipedia.org For instance, in the synthesis of highly substituted cyclopentenones through [4+1] annulations, a high degree of stereoselectivity was observed, with a preference for the formation of the product where the substituent at C5 is trans to the substituent at C4. nih.gov This stereochemical outcome was found not to be a consequence of thermodynamic control, highlighting the kinetic nature of the stereoselection. nih.gov
In reactions involving the addition of nucleophiles or electrophiles to the double bond or the carbonyl group of 5-methyl-2-cyclopenten-1-one, the C5-methyl group is expected to exert significant stereocontrol. For example, in a nucleophilic conjugate addition, the nucleophile would preferentially attack the C3 position from the face opposite to the methyl group to minimize steric interactions in the transition state. This would lead to the formation of a specific diastereomer of the resulting enolate.
Similarly, in reactions at the carbonyl group, such as reduction or addition of an organometallic reagent, the approach of the reagent to the carbonyl carbon would be influenced by the C5-methyl group, leading to the preferential formation of one diastereomeric alcohol. The principles of stereoselective addition to cyclic ketones, such as those described for cyclohexanones, where steric hindrance and electronic effects determine the facial selectivity, are also applicable here. researchgate.net
Structure-Reactivity Relationships and Substituent Effects
The reactivity of 5-methyl-2-cyclopenten-1-one is intrinsically linked to its structure, with the methyl group at the C5 position exerting significant electronic and steric effects. These effects can be understood by comparing its reactivity to that of the parent 2-cyclopentenone and other substituted analogues.
The Nazarov cyclization, a 4π-electrocyclic reaction of divinyl ketones to form cyclopentenones, provides a powerful model for understanding substituent effects on the reactivity of the cyclopentenone system. wikipedia.orgorganic-chemistry.orghawaii.edu The position and electronic nature of substituents on the divinyl ketone precursor have a profound impact on the reaction's efficiency and selectivity. hawaii.edunih.gov
α-Substituents: Electron-donating groups at the α-position (adjacent to the carbonyl) are known to stabilize the developing oxyallyl cation intermediate, thereby accelerating the cyclization. hawaii.edu Steric interactions of α-substituents can also favor the reactive s-trans/s-trans conformation of the enone, further promoting the reaction. hawaii.edu
β-Substituents: Conversely, electron-donating groups at the β-position stabilize the initial pentadienyl cation, which can impede the cyclization. wikipedia.org
While 5-methyl-2-cyclopenten-1-one is the product of a Nazarov-type reaction, these principles can be applied in reverse to understand its reactivity. The methyl group at the C5 position (allylic to the carbonyl) can be considered analogous to a substituent on the dienyl system in the reverse, ring-opening reaction. Its electron-donating nature would be expected to influence the stability of any charged intermediates formed during a reaction.
In solvolysis reactions of 2,6-dichlorobenzoate (B1236402) esters of 5,5-dimethyl-2-cyclopentenol, the rate of reaction was compared to that of the unsubstituted and other substituted analogues. researchgate.net Such studies provide quantitative data on the electronic and steric effects of substituents on the stability of carbocationic intermediates. The presence of the methyl groups at the C5 position would influence the rate of solvolysis by stabilizing the developing positive charge at the C1 position.
Photochemical reactions of substituted cyclopentenones also highlight the influence of substituents. For example, 5-(prop-2-enyl)cyclopentenones undergo intramolecular photochemical reactions, with the substitution pattern influencing the course of the reaction. nih.gov
The reactivity of the cyclopentenone core itself is diverse, with possibilities for modification at every position. wikipedia.org It can participate in cycloaddition reactions, such as Diels-Alder and [2+2] cycloadditions, as well as stereoselective cyclopropanations, aziridinations, and epoxidations. wikipedia.org The presence of the C5-methyl group in 5-methyl-2-cyclopenten-1-one would be expected to influence the regioselectivity and stereoselectivity of these reactions.
Advanced Spectroscopic and Analytical Characterization for Research of 2 Cyclopenten 1 One, 5 Methyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the elucidation of the molecular structure of 2-Cyclopenten-1-one (B42074), 5-methyl- in solution. It provides detailed information about the carbon skeleton, the chemical environment of each proton, and the connectivity between atoms.
One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for the initial characterization. The chirality at the C5 position makes the two protons on the C4 methylene (B1212753) group diastereotopic, meaning they are chemically non-equivalent and should appear as distinct signals with different couplings.
¹H NMR: The proton spectrum provides information on the number of different types of protons and their neighboring environments. For 5-methylcyclopent-2-en-1-one, the expected signals would include a doublet for the methyl group, a multiplet for the chiral proton at C5, two distinct multiplets for the diastereotopic C4 protons, and two multiplets for the vinyl protons at C2 and C3.
¹³C NMR: The carbon spectrum reveals the number of non-equivalent carbons in the molecule. Key signals include the carbonyl carbon (C1) at the most downfield position, followed by the two vinyl carbons (C2 and C3). The aliphatic carbons (C4, C5, and the methyl carbon) would appear at upfield chemical shifts. In research involving derivatives, such as 2-((2,6-diisopropylphenyl)amino)-5-methylcyclopent-2-en-1-one, the carbonyl signal (C1) has been observed around 207 ppm. hw.ac.uk
Below are the predicted NMR data for 2-Cyclopenten-1-one, 5-methyl-.
Predicted ¹H and ¹³C NMR Data for 2-Cyclopenten-1-one, 5-methyl-
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | ¹H Multiplicity |
| 1 | C | - | ~208 | - |
| 2 | CH | ~6.2 | ~135 | dd |
| 3 | CH | ~7.6 | ~165 | dd |
| 4 | CH₂ | ~2.3 (Hₐ), ~2.6 (Hₑ) | ~35 | m |
| 5 | CH | ~2.5 | ~40 | m |
| 6 | CH₃ | ~1.2 | ~16 | d |
Note: Predicted values are based on standard chemical shift increments and data from structurally related compounds. Actual experimental values may vary based on solvent and other conditions.
To unambiguously assign the signals predicted in 1D NMR and confirm the molecular structure, a series of 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For 5-methylcyclopent-2-en-1-one, COSY would show correlations between the C5 proton and both the C4 protons and the C6 methyl protons. It would also confirm the coupling between the vinyl protons (H2 and H3) and their adjacent protons on C4.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to. It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for piecing together the carbon skeleton. Key correlations would include the C6 methyl protons to carbons C5 and C4, and the C1 carbonyl carbon to protons at C2, C5, and potentially C3. The structural elucidation of related natural products, such as cis- and trans-brasilianone (4-hydroxy-2-methoxy-5-methylcyclopent-2-en-1-one), heavily relies on HMBC to place substituents around the cyclopentenone core. nih.govppjonline.org
NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical analysis, NOESY identifies protons that are close in space, regardless of whether they are bonded. In the case of a specific enantiomer of a derivative, NOESY can help determine the relative stereochemistry of the substituents. For instance, in the analysis of cis-brasilianone, a NOESY correlation between H-4 and H-5 confirmed that they were on the same face of the ring. nih.gov
Deuterium (B1214612) exchange studies are a sophisticated method to probe reaction mechanisms, particularly those involving the transfer of a proton. For 5-methylcyclopent-2-en-1-one, the proton at the C5 position is alpha to the carbonyl group, making it acidic and susceptible to removal by a base to form an enolate intermediate.
By dissolving the compound in a deuterated solvent like methanol-d₄ or in the presence of D₂O with a catalytic amount of acid or base, the exchange of the C5 proton for a deuterium atom can be monitored over time by NMR or MS. The rate of this H/D exchange provides direct insight into the kinetics of enolization and, consequently, the rate of racemization at the chiral C5 center.
Furthermore, this principle is the foundation of a modern pharmaceutical strategy known as Deuterium-Enabled Chiral Switching (DECS). nih.govresearchgate.net For a chiral molecule that racemizes easily, replacing the labile proton at the stereocenter with a deuterium atom can significantly slow down the rate of isomerization due to the kinetic isotope effect. This allows for the isolation and study of a single, stable enantiomer, which may have a more desirable therapeutic profile. nih.govresearchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns.
Given its volatility, 2-Cyclopenten-1-one, 5-methyl- is well-suited for analysis by GC-MS. In this technique, the compound is passed through a gas chromatograph to separate it from other components before it enters the mass spectrometer, where it is typically ionized by electron ionization (EI).
The resulting mass spectrum will show a molecular ion (M⁺˙) peak corresponding to the molecular weight of the compound (96.13 g/mol ). nih.gov The high-energy EI process induces fragmentation of the molecule, creating a unique fingerprint that helps to confirm the structure. Plausible fragmentation pathways for 5-methylcyclopent-2-en-1-one include:
Loss of a methyl group (•CH₃): This would result in a significant fragment at m/z 81.
Loss of carbon monoxide (CO): A common fragmentation for ketones, leading to a fragment at m/z 68.
Retro-Diels-Alder (RDA) reaction: Cleavage of the ring could lead to various smaller fragments.
Analysis of related compounds, such as (5R)-5-chloro-5-methylcyclopent-2-en-1-one, confirms that fragmentation analysis is a powerful tool for identifying the core structure and substituents of such molecules. nih.gov
Plausible GC-MS (EI) Fragments for 2-Cyclopenten-1-one, 5-methyl-
| m/z | Proposed Fragment | Formula |
| 96 | Molecular Ion [M]⁺˙ | [C₆H₈O]⁺˙ |
| 81 | [M - CH₃]⁺ | [C₅H₅O]⁺ |
| 68 | [M - CO]⁺˙ | [C₅H₈]⁺˙ |
| 67 | [M - CHO]⁺ | [C₅H₇]⁺ |
| 53 | [C₄H₅]⁺ | [C₄H₅]⁺ |
| 39 | [C₃H₃]⁺ | [C₃H₃]⁺ |
While GC-MS is ideal for the pure, volatile compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for analyzing 2-Cyclopenten-1-one, 5-methyl- in more complex matrices, such as during synthesis monitoring or in biological extracts. Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used.
Unlike EI, these methods usually keep the molecule intact, primarily forming protonated molecules [M+H]⁺ (m/z 97.06) or adducts with cations from the mobile phase, such as sodium [M+Na]⁺ (m/z 119.04). High-Resolution Mass Spectrometry (HRMS) coupled with LC can determine the elemental composition with high accuracy. Studies on various functionalized 5-methylcyclopent-2-en-1-one derivatives frequently report the observation of [M+Na]⁺ adducts via HRESIMS. nih.govppjonline.orgdoi.org
Tandem mass spectrometry (MS/MS) can be performed on the isolated parent ion (e.g., [M+H]⁺) to induce fragmentation. The resulting daughter ions provide structural confirmation, often yielding similar neutral losses (e.g., loss of CO) as seen in GC-MS, which helps to piece together the molecular structure.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds by analyzing their fragmentation patterns upon electron impact. libretexts.orgmsu.edu In a typical EI-MS experiment, the sample molecule is bombarded with high-energy electrons, causing the ejection of a valence electron to form a positively charged radical cation, known as the molecular ion (M•+). libretexts.orgyoutube.com This molecular ion is often energetically unstable and undergoes fragmentation into smaller, more stable charged ions and neutral radicals. chemguide.co.uk The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), serves as a molecular "fingerprint". libretexts.org
For 2-Cyclopenten-1-one, 5-methyl- (C₆H₈O), the molecular weight is 96.13 g/mol . chemsynthesis.com The mass spectrum is expected to show a molecular ion peak at m/z = 96. As an unsaturated ketone, its fragmentation is governed by the presence of the carbonyl group, the carbon-carbon double bond, and the methyl substituent. libretexts.org The fragmentation of cyclic ketones is a complex process that can involve various rearrangement pathways. libretexts.org
Key fragmentation pathways for α,β-unsaturated ketones include α-cleavage (cleavage of the bond adjacent to the carbonyl group) and McLafferty rearrangement, although the latter is less common in cyclic systems lacking a sufficiently long alkyl chain. libretexts.org For 5-methyl-2-cyclopenten-1-one, significant fragmentation is expected to arise from the loss of small, stable neutral molecules and radicals. The most characteristic fragmentations would likely involve the loss of a methyl radical (•CH₃) or carbon monoxide (CO). The loss of the methyl group from the molecular ion would result in a fragment ion at m/z = 81. The loss of carbon monoxide, a common fragmentation for cyclic ketones, would lead to a fragment at m/z = 68.
| m/z Value | Proposed Fragment Ion | Neutral Loss | Notes |
|---|---|---|---|
| 96 | [C₆H₈O]•+ | - | Molecular Ion (M•+) |
| 81 | [C₅H₅O]+ | •CH₃ | Loss of the methyl radical from the 5-position. |
| 68 | [C₅H₈]•+ | CO | Loss of carbon monoxide, characteristic of cyclic ketones. |
| 67 | [C₅H₇]+ | CHO | Loss of a formyl radical. |
| 53 | [C₄H₅]+ | CO, •CH₃ | Sequential loss of carbon monoxide and a methyl radical. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is an essential analytical technique used to identify functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.
The IR spectrum of 2-Cyclopenten-1-one, 5-methyl- is characterized by absorption bands corresponding to its α,β-unsaturated ketone structure. The most prominent peaks are associated with the carbonyl (C=O) and carbon-carbon double bond (C=C) stretching vibrations. The conjugation between the C=O and C=C bonds lowers their respective vibrational frequencies compared to their non-conjugated counterparts. The C=O stretch in conjugated cyclopentenones typically appears in the range of 1720-1700 cm⁻¹. The C=C stretching vibration is found in the 1650-1600 cm⁻¹ region. Additionally, the spectrum will display bands for C-H stretching and bending vibrations. The vinylic C-H stretch appears above 3000 cm⁻¹, while the aliphatic C-H stretches from the methyl group and the ring methylene groups occur just below 3000 cm⁻¹.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (sp²) | Vinylic C-H | 3100 - 3010 | Medium |
| C-H Stretch (sp³) | Aliphatic C-H (ring & methyl) | 2980 - 2850 | Strong |
| C=O Stretch | α,β-Unsaturated Ketone | 1720 - 1700 | Strong, Sharp |
| C=C Stretch | Alkene | 1650 - 1600 | Medium |
| C-H Bend | Aliphatic C-H | 1470 - 1350 | Variable |
Attenuated Total Reflection Infrared (ATR-IR) spectroscopy is a valuable process analytical technology (PAT) tool for real-time, in-situ monitoring of chemical reactions. rsc.org This technique allows for the analysis of liquid or solid samples directly, without the need for extensive sample preparation. In the context of synthesizing 2-Cyclopenten-1-one, 5-methyl-, on-line ATR-IR can provide crucial insights into reaction kinetics, mechanisms, and the formation of intermediates and byproducts. rsc.org
By immersing an ATR probe directly into the reaction vessel, spectra can be collected continuously. The characteristic absorption bands of reactants, the 5-methyl-2-cyclopenten-1-one product, and any intermediates can be tracked over time. For instance, monitoring the decrease in the intensity of reactant peaks and the simultaneous increase in the characteristic C=O (~1710 cm⁻¹) and C=C (~1630 cm⁻¹) peaks of the product allows for the determination of reaction progress and endpoint. rsc.org This real-time data is instrumental in optimizing reaction parameters such as temperature, pressure, and catalyst loading to improve yield and selectivity. rsc.org Furthermore, the detection of unexpected peaks can signal the formation of side products, aiding in the elucidation of reaction mechanisms and the development of strategies to minimize undesirable pathways. rsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. For organic molecules, these absorptions correspond to the excitation of electrons from lower-energy bonding or non-bonding orbitals to higher-energy anti-bonding orbitals.
The study of electronic transitions can be extended into the vacuum-ultraviolet (VUV) region (typically below 200 nm), which provides access to higher energy transitions. Quantitative absorption cross-sections in the VUV region are particularly important for applications in fields like combustion chemistry. osti.gov Research has been conducted to measure the VUV absorption cross-sections for a series of five-membered cyclic hydrocarbons, including isomers and related structures to 5-methyl-2-cyclopenten-1-one, such as 2-cyclopenten-1-one and 2-methylcyclopent-2-en-1-one. osti.gov
These measurements are typically performed using differential absorption spectroscopy in a temperature and pressure-controlled cell. osti.gov For instance, spectra have been recorded from 5.17 to 9.92 eV. osti.gov The resulting absorption spectra in the VUV region are often complex due to the overlap of multiple electronic transitions, including high-energy valence transitions (e.g., σ → σ*) and Rydberg transitions. osti.govosti.gov The quantitative cross-section data obtained from these experiments are crucial for building accurate chemical models and for isomer-resolved speciation in complex gas-phase environments. osti.gov
The UV-Vis spectrum of 2-Cyclopenten-1-one, 5-methyl-, is dominated by electronic transitions associated with the α,β-unsaturated carbonyl chromophore. Two primary transitions are expected:
n → π* Transition: This involves the excitation of a non-bonding electron from the oxygen atom's lone pair (n orbital) to the anti-bonding π* orbital of the conjugated system. This is a lower-energy, formally forbidden transition, resulting in a weak absorption band (low molar absorptivity, ε) in the near-UV region, typically around 300-350 nm.
π → π* Transition: This is a higher-energy, allowed transition involving the excitation of an electron from the bonding π orbital to the anti-bonding π* orbital of the conjugated system. It gives rise to a strong absorption band (high molar absorptivity, ε) in the UV region, typically around 210-250 nm for cyclopentenone systems.
In the VUV region, higher energy transitions are probed. osti.gov These include transitions from non-bonding (n) and sigma (σ) orbitals to anti-bonding sigma orbitals (σ*), as well as transitions to high-energy Rydberg orbitals. researchgate.net The analysis of these transitions provides a more complete picture of the molecule's electronic structure. osti.gov The position and intensity of these absorption bands are influenced by the molecular structure, including the ring strain and the electronic effects of the methyl substituent.
| Transition | Orbital Change | Expected Region (nm) | Expected Region (eV) | Relative Intensity |
|---|---|---|---|---|
| n → π | Non-bonding to π anti-bonding | ~320 - 340 | ~3.6 - 3.9 | Weak |
| π → π | π bonding to π anti-bonding | ~220 - 240 | ~5.2 - 5.6 | Strong |
| n → σ* | Non-bonding to σ anti-bonding | <200 | >6.2 | Medium |
| Rydberg Transitions | Valence to Rydberg orbital | <200 | >6.2 | Sharp, complex bands |
X-ray Diffraction Analysis for Structural Confirmation
X-ray diffraction (XRD) stands as a powerful and definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous proof of a molecule's structure, yielding detailed information on bond lengths, bond angles, and crystal packing.
For a compound like 2-Cyclopenten-1-one, 5-methyl-, obtaining single-crystal X-ray diffraction data would require the successful growth of a suitable, high-quality crystal. While specific crystallographic data for 2-Cyclopenten-1-one, 5-methyl-, is not widely reported in foundational literature, the application of this technique remains a gold standard for structural elucidation.
In modern chemical research, computational methods are often used alongside experimental data. For instance, Density Functional Theory (DFT) calculations can be benchmarked against crystallographic data to refine theoretical models and better understand the electronic properties of molecules. acs.org Should crystallographic data for 2-Cyclopenten-1-one, 5-methyl-, become available, it would serve as the ultimate reference for confirming its stereochemistry and solid-state conformation.
Advanced Chromatographic Separation Techniques
Chromatography is an indispensable tool in chemical research for the separation, identification, and purification of compounds. For 2-Cyclopenten-1-one, 5-methyl-, a volatile ketone, both gas and liquid chromatography are highly effective.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture. Research on analogous cyclopentenone structures demonstrates the utility of reverse-phase (RP) HPLC for analysis and purification. sielc.comsielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase.
For instance, a scalable method for related compounds involves a Newcrom R1 reverse-phase column with a mobile phase consisting of acetonitrile (B52724) (MeCN) and water, often with an acid modifier like phosphoric acid. sielc.comsielc.com For applications requiring detection by mass spectrometry (MS), phosphoric acid is typically replaced with a volatile alternative such as formic acid. sielc.comsielc.com
Table 1: Illustrative HPLC Conditions for Cyclopentenone Analogs
| Parameter | Condition | Source |
| Column | Newcrom R1 (Reverse-Phase) | sielc.comsielc.com |
| Mobile Phase | Acetonitrile (MeCN) and Water | sielc.comsielc.com |
| Modifier | Phosphoric Acid or Formic Acid (for MS) | sielc.comsielc.com |
| Application | Analytical separation, preparative isolation | sielc.comsielc.com |
Gas Chromatography (GC)
Given its volatility, 2-Cyclopenten-1-one, 5-methyl-, is an ideal candidate for analysis by Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS) for definitive identification. While specific data for the 5-methyl isomer is sparse, extensive data for the closely related isomer, 2-methyl-2-cyclopenten-1-one (B72799), provides a clear blueprint for its separation. nist.govnist.gov The separation is typically performed on capillary columns with various stationary phases.
The retention index (I), a measure of where a compound elutes relative to a series of n-alkanes, is a key parameter in GC. The table below, based on data for the 2-methyl isomer, illustrates the conditions used. nist.gov
Table 2: Gas Chromatography Data for the Isomer 2-Methyl-2-cyclopenten-1-one
| Active Phase | Column Length (m) | Column Diameter (mm) | Temp. Program (°C) | Heat Rate (K/min) | Retention Index (I) | Reference |
| CP-Wax 52CB | 50 | 0.32 | 60 to 220 | 4 | 1355 | nist.gov |
| Supelcowax-10 | 60 | 0.25 | 35 to 195 | 2 | 1371 | nist.gov |
| DB-Wax | 60 | 0.25 | 50 to 230 | 2 | 1367 | nist.gov |
| CP-WAX 57CB | 50 | 0.24 | 50 to 210 | 2 | 1349 | nist.gov |
Flash Chromatography
For purification on a larger, preparative scale, flash chromatography is often employed. This technique uses a stationary phase like silica (B1680970) gel and a solvent system, or eluent, to separate the desired compound from impurities. In the synthesis of related hydroxy- and acetoxy-cyclopentenone derivatives, flash chromatography with an eluent of ethyl acetate (B1210297) in petroleum ether has proven effective for isolating the target products. orgsyn.org
Computational and Theoretical Investigations of 2 Cyclopenten 1 One, 5 Methyl
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of molecules. For a molecule like 2-Cyclopenten-1-one (B42074), 5-methyl-, these calculations can predict a variety of properties, including its optimal geometry, dipole moment, and molecular orbital energies.
Molecular Geometry and Electronic Properties:
Density Functional Theory (DFT) is a common method for these calculations. For the parent compound, 2-cyclopenten-1-one, DFT calculations have been used to determine its ground and excited state geometries. researchgate.net In its ground electronic state (S₀), 2-cyclopenten-1-one is known to have a planar Cₛ symmetry due to its conjugated double bonds. researchgate.net The introduction of a methyl group at the C5 position in 2-Cyclopenten-1-one, 5-methyl- would slightly alter this geometry. The methyl group, being an electron-donating group, would influence the electron distribution within the cyclopentenone ring.
The computed properties for the parent molecule, 2-cyclopenten-1-one, and the related 2-methyl-2-cyclopenten-1-one (B72799) are available in public databases. nih.govnih.govnist.gov These provide a baseline for understanding the properties of 2-Cyclopenten-1-one, 5-methyl-.
Table 1: Computed Properties of Cyclopentenone Derivatives
| Property | 2-Cyclopenten-1-one, 5-methyl- | 2-Cyclopenten-1-one | 2-Methyl-2-cyclopenten-1-one |
|---|---|---|---|
| Molecular Formula | C₆H₈O | C₅H₆O | C₆H₈O |
| Molecular Weight ( g/mol ) | 96.13 | 82.09 | 96.13 |
| XLogP3-AA | 1.1 | 0.4 | 1.0 |
| Hydrogen Bond Donor Count | 0 | 0 | 0 |
| Hydrogen Bond Acceptor Count | 1 | 1 | 1 |
Reaction Pathway Elucidation and Transition State Analysis
Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and elucidating reaction mechanisms. For 2-Cyclopenten-1-one, 5-methyl-, several types of reactions could be computationally investigated.
Pericyclic Reactions: The Diels-Alder reaction is a classic example. The classic synthesis of cubane (B1203433), for instance, starts with the conversion of 2-cyclopentenone. wikipedia.org Computational studies on the Diels-Alder dimerization of 2-bromocyclopentadienone, a related process, have been performed to understand the formation of the cubane framework. wikipedia.org For 2-Cyclopenten-1-one, 5-methyl-, theoretical studies could predict its reactivity as a dienophile and the stereoselectivity of the resulting cycloaddition products. The presence of the methyl group at the stereocenter C5 would likely introduce significant diastereoselectivity in such reactions.
Radical Reactions: The pyrolysis of cyclic ketones like cyclopentanone (B42830) has been studied computationally, revealing complex reaction networks involving radical intermediates. researchgate.net A theoretical investigation into the pyrolysis of 2-Cyclopenten-1-one, 5-methyl- would likely show initial C-C bond cleavage or hydrogen abstraction, influenced by the methyl substituent. The methyl group could act as a site for hydrogen abstraction, leading to different radical intermediates compared to the unsubstituted cyclopentenone.
Table 2: Example of a Computationally Studied Reaction Pathway
| Reactant(s) | Intermediate(s) | Product(s) | Computational Method | Reference |
|---|---|---|---|---|
| Cyclopentanone + O₂ | CPO radicals, •QOOH, KHP | 2-Cyclopentenone + HO₂ | UCCSD(T)-F12a/aug-cc-pVDZ//B3LYP/6-31+G(d,p) | researchgate.net |
CPO: Cyclopentanone; •QOOH: Hydroperoxyalkyl radical; KHP: Ketohydroperoxide
Kinetic Modeling and Energy Barrier Calculations
Kinetic modeling combines the results of quantum chemical calculations with statistical mechanics to predict reaction rates and their temperature and pressure dependence.
Activation Energies: By calculating the energies of reactants, transition states, and products, the activation energy (Ea) for a particular reaction step can be determined. For instance, in the pyrolysis of cyclopentanone, the energy barriers for various unimolecular decomposition pathways have been calculated to identify the most favorable routes. researchgate.net For 2-Cyclopenten-1-one, 5-methyl-, similar calculations would reveal how the methyl group affects the activation energies of different reaction channels, for example, by stabilizing or destabilizing transition states through electronic or steric effects.
Spectroscopic Property Prediction
Computational methods can accurately predict various spectroscopic properties, aiding in the identification and characterization of molecules.
Vibrational Spectroscopy: DFT calculations are widely used to predict infrared (IR) and Raman spectra. The vibrational frequencies and intensities of 2-cyclopenten-1-one have been computed and compared with experimental data. researchgate.net For 2-Cyclopenten-1-one, 5-methyl-, a similar computational analysis would predict the characteristic vibrational modes associated with the methyl group, such as C-H stretching and bending frequencies, which would be distinct from the parent compound.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is a popular method for calculating electronic excitation energies and predicting UV-Vis absorption spectra. Studies on 2-cyclopenten-1-one have computationally explored its low-lying electronic excited states, which are important for understanding its photochemistry. researchgate.net The methyl group in 2-Cyclopenten-1-one, 5-methyl- is expected to cause a slight red-shift (bathochromic shift) in the n→π* and π→π* electronic transitions due to its electron-donating nature.
Table 3: Calculated Vibrational Frequencies (cm⁻¹) for 2-Cyclopenten-1-one (S₀ State)
| Vibrational Mode | MP2/cc-pVTZ (scaled) | Experimental |
|---|---|---|
| C=O stretch | 1736 | 1736 |
| C=C stretch | 1604 | 1604 |
Source: Adapted from a study on 2-cyclopenten-1-one. researchgate.net
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their interactions with their environment over time.
Solvation Effects: MD simulations can be used to study how solvent molecules arrange around a solute and how this affects the solute's conformation and reactivity. For 2-Cyclopenten-1-one, 5-methyl-, MD simulations in a solvent like water could reveal the nature of the hydrophobic interactions involving the methyl group and the hydrogen bonding interactions with the carbonyl group.
Intermolecular Interactions in Condensed Phases: In the liquid or solid state, intermolecular forces play a crucial role. MD simulations can model these interactions and predict bulk properties such as density and heat of vaporization. For 2-Cyclopenten-1-one, 5-methyl-, these simulations would help in understanding how the methyl group influences its packing in the solid state and its mixing behavior with other liquids. The general principles of setting up and running MD simulations are well-established and applicable to this molecule.
Advanced Applications and Research Utility of 2 Cyclopenten 1 One, 5 Methyl
Strategic Building Block in Complex Organic Synthesis
The reactivity of the cyclopentenone core allows for a variety of chemical transformations, making 5-methyl-2-cyclopenten-1-one and its derivatives highly sought-after starting materials and intermediates in the construction of intricate molecular architectures.
Cyclopentenone derivatives are fundamental precursors in the total synthesis of prostaglandins, a class of biologically active lipid compounds with diverse physiological effects. nih.gov The synthesis of these complex natural products often relies on the strategic elaboration of the cyclopentane (B165970) ring.
Researchers have successfully converted 2-(cyclopent-2-enyl)-1-(2-oxocyclopentyl)ethanol derivatives into (±)-prostaglandin I2 methyl ester and its 15-epimer. rsc.org This synthetic route involves key steps such as halogenoetherification, Baeyer–Villiger oxidation, and methanolysis. rsc.org Another approach to prostaglandin (B15479496) I2 methyl ester utilized an aldol (B89426) reaction between a cyclopentanone (B42830) enolate and a cyclopentenyl-acetaldehyde derivative as the key step. rsc.org Furthermore, the synthesis of Prostaglandin F2α has been achieved from cyclopentadiene (B3395910), highlighting the versatility of cyclopentane-derived starting materials in accessing these complex natural products. libretexts.org The development of methods for creating chiral cyclopentenone intermediates, such as (4R)-(+)-tert-butyldimethylsiloxy-2-cyclopenten-1-one, has been crucial for the synthesis of various prostaglandin analogues. acs.orgorgsyn.org
Table 1: Examples of Cyclopentenone Derivatives in Prostaglandin Synthesis
| Starting Material/Intermediate | Target Prostaglandin/Analogue | Key Synthetic Steps |
| 2-(Cyclopent-2-enyl)-1-(2-oxocyclopentyl)ethanol derivatives | (±)-Prostaglandin I2 methyl ester | Halogenoetherification, Baeyer–Villiger oxidation, Methanolysis rsc.org |
| Cyclopentanone enolate & Cyclopentenyl-acetaldehyde derivative | (±)-Prostaglandin I2 methyl ester | Aldol reaction rsc.org |
| Cyclopentadiene | Prostaglandin F2α | SN2 displacement, Epoxide formation libretexts.org |
| (4R)-(+)-Hydroxy-2-cyclopenten-1-one | Prostaglandin E1 Analogues | Silylation, Conjugate addition acs.orgorgsyn.org |
Beyond natural products, 5-methyl-2-cyclopenten-1-one is a precursor to other valuable chemical compounds. Cyclopentanone and its derivatives are important intermediates in organic synthesis and are the main structural components of jasmine spices. mdpi.com For instance, they can be used to synthesize methyl 2,4-dihydroxybenzoate, a widely used jasmine flavoring compound. mdpi.com Additionally, these cyclic ketones are precursors for polymer monomers, such as dicarboxylic acids and amine compounds. mdpi.com
The importance of the cyclopentenone scaffold has driven the development of new and efficient synthetic methods for its construction. One approach involves the reaction of a substituted enone with an aldehyde in the presence of a specialized titanium-based catalytic system. google.com Another strategy produces 3-methyl-2-cyclopenten-1-one (B1293772) from 5-hydroxymethylfurfural (B1680220) (HMF), a biomass-derived platform chemical. rsc.org Early methods also reported the synthesis of 3-methyl-2-cyclopenten-1-one from 2,5-hexanedione (B30556) using a sodium hydroxide (B78521) solution. chemicalbook.com
Modern synthetic chemistry has focused on cyclization reactions to build the five-membered ring. These include [3+2] cyclizations, where a three-carbon synthon reacts with a two-carbon synthon. semanticscholar.org For example, alkenyl Fischer carbene complexes can react with lithium enolates derived from methyl ketones to form the cyclopentenone ring. semanticscholar.org Tandem condensation-Wittig cyclization reactions between 2-oxo-alkylidinephosphoranes and glyoxals also represent an effective [3+2] assembly method. thieme-connect.com
Role in Energy and Environmental Chemical Research
In the context of renewable energy and sustainable chemistry, 5-methyl-2-cyclopenten-1-one and related cyclic ketones have emerged as significant compounds, particularly in the study of biomass conversion and biofuel properties.
Cyclic ketones are known to form during the fast pyrolysis of lignocellulosic biomass, which is a key process for producing bio-oil. nrel.govsemanticscholar.org Catalytic fast pyrolysis (CFP) of biomass produces a bio-oil rich in oxygenated species, including cyclic ketones. nrel.gov These compounds can be separated and upgraded to more valuable chemicals, which helps to offset the cost of biofuel production. nrel.gov
Studies have shown that the choice of catalyst can significantly influence the product distribution during pyrolysis. For example, the use of CaO as a catalyst increases the formation of cyclopentanones while reducing acids and phenols. semanticscholar.org The pyrolysis of specific biomass sources, such as tobacco stems, has been shown to produce 2-cyclopenten-1-one (B42074) and 2-methyl-2-cyclopenten-1-one (B72799). ncsu.edu Furthermore, biomass-derived platform molecules like furfural (B47365) (FF) and 5-(hydroxymethyl)furfural (HMF) can be catalytically converted to cyclopentanone (CPN) and its derivatives. nih.govacs.orgresearchgate.net This transformation represents a crucial pathway for converting renewable carbohydrates into valuable chemical intermediates. mdpi.comnih.gov
Table 2: Formation of Cyclopentenones from Biomass and Derivatives
| Feedstock | Process | Catalyst/Conditions | Key Cyclopentenone Product |
| Lignocellulosic Biomass | Catalytic Fast Pyrolysis (CFP) | Various | Cyclic Ketone Fraction nrel.gov |
| Poplar Wood | Catalytic Pyrolysis | CaO | Cyclopentanones semanticscholar.org |
| Tobacco Stem | Fast Pyrolysis | 500-600°C | 2-Cyclopenten-1-one, 2-Methyl-2-cyclopenten-1-one ncsu.edu |
| 5-Hydroxymethylfurfural (HMF) | Hydrothermal Conversion | Zn, High-Temperature Water | 3-Methyl-2-cyclopenten-1-one rsc.org |
| Furfural (FF) | Hydrogenative Ring Rearrangement | Various (e.g., Ni₂P, Ru-Mo/CNT) | Cyclopentanone (CPN), Cyclopentanol (CPL) acs.org |
Cyclic ketones derived from biomass are of significant interest to the combustion research community as potential next-generation fuels or fuel additives. nih.govresearchgate.net They possess a high resistance to autoignition, a desirable characteristic for blending with conventional fuels to enhance engine efficiency and mitigate harmful emissions. nih.govresearchgate.netacs.org Understanding the chemical kinetic behavior of these cyclic ketones under engine-relevant conditions is crucial for their application. nih.govresearchgate.net
Research has focused on the reaction kinetics between cyclic ketones, such as cyclopentanone, and hydroxyl (OH) radicals at high temperatures, which is a fundamental aspect of combustion chemistry. nih.govacs.org These studies help in developing detailed chemical kinetic models for the pyrolysis and combustion of cyclic ketones. researchgate.net The insights gained are essential for predicting the combustion performance of advanced biofuels derived from biomass sources like lignocellulose. acs.orgmdpi.com
Mechanistic Probes in Fundamental Chemical Transformations
The study of reaction mechanisms is crucial for the advancement of chemical synthesis, allowing for the optimization of existing reactions and the development of new transformations. Small molecules with specific structural features can serve as "probes" to elucidate the intricate steps of a chemical reaction. Due to its strained five-membered ring and conjugated enone system, 2-Cyclopenten-1-one, 5-methyl-, and its parent compound, cyclopentenone, are excellent candidates for probing the mechanisms of various chemical transformations, particularly in the realm of photochemistry.
The photochemical behavior of cyclic enones, such as cyclopentenones, has been a subject of intense study. These molecules can undergo [2+2] photocycloaddition reactions with alkenes. The mechanism of these reactions is understood to proceed through the initial photoexcitation of the enone to a singlet excited state, which then undergoes intersystem crossing to a more stable triplet state. This triplet enone can then interact with an alkene to form a diradical intermediate, which subsequently closes to form the cyclobutane (B1203170) product.
The presence of the methyl group at the 5-position in 2-Cyclopenten-1-one, 5-methyl- introduces a chiral center and a specific steric and electronic influence on the molecule's reactivity. This can be exploited to probe the stereoselectivity and regioselectivity of cycloaddition reactions. For instance, in a reaction with a prochiral alkene, the diastereoselectivity of the product formation can provide valuable information about the geometry of the transition state and the approach of the two reacting molecules.
Table 1: Potential Mechanistic Insights from Reactions of 2-Cyclopenten-1-one, 5-methyl-
| Reaction Type | Mechanistic Question | Probing Feature of 2-Cyclopenten-1-one, 5-methyl- |
| Photochemical [2+2] Cycloaddition | Stereochemistry of the diradical intermediate | The chiral center at the 5-position allows for the study of diastereoselectivity, providing insight into the preferred orientation of the reactants in the transition state. |
| Michael Addition | Influence of steric hindrance on conjugate addition | The methyl group can influence the facial selectivity of the nucleophilic attack on the β-carbon of the enone. |
| Radical Reactions | Regioselectivity of radical addition | The electronic nature of the enone and the steric bulk of the methyl group can direct the addition of a radical species to either the α or β position. |
While direct research specifically employing 2-Cyclopenten-1-one, 5-methyl- as a mechanistic probe is limited, the principles established from studies of similar cyclopentenone derivatives provide a strong foundation for its potential in this area. acs.org The analysis of product distributions and stereochemical outcomes from its reactions can offer a deeper understanding of fundamental chemical transformations.
Host-Guest Chemistry and Directed Synthesis in Confined Spaces
Host-guest chemistry, a cornerstone of supramolecular chemistry, involves the formation of complexes between a larger "host" molecule and a smaller "guest" molecule through non-covalent interactions. These interactions can include hydrogen bonding, van der Waals forces, and hydrophobic effects. The confined environment of a host's cavity can dramatically alter the reactivity and selectivity of a guest molecule, enabling directed synthesis that would be difficult to achieve in bulk solution.
Common host molecules include cyclodextrins, cucurbiturils, and calixarenes, all of which possess hydrophobic cavities capable of encapsulating small organic molecules. nih.govrsc.org The size, shape, and chemical nature of the guest molecule are critical for stable complex formation. 2-Cyclopenten-1-one, 5-methyl-, with its compact structure and moderate polarity, is a suitable candidate to act as a guest in various host systems.
The encapsulation of 2-Cyclopenten-1-one, 5-methyl- within a host cavity can lead to several interesting outcomes for directed synthesis. The restricted environment can:
Enhance Reaction Rates: By pre-organizing the guest molecule in a reactive conformation, the entropic barrier to reaction can be significantly lowered.
Control Regioselectivity: The orientation of the guest within the host can shield certain reactive sites while exposing others, leading to highly regioselective reactions.
Induce Enantioselectivity: When a chiral guest like (S)- or (R)-5-methyl-2-cyclopenten-1-one is encapsulated in a chiral host, or even an achiral host, the resulting complex is diastereomeric. This can lead to enantioselective transformations if the guest undergoes a reaction while complexed.
Table 2: Potential Host-Guest Systems Involving 2-Cyclopenten-1-one, 5-methyl-
| Host Molecule | Potential Interaction | Application in Directed Synthesis |
| β-Cyclodextrin | The hydrophobic cyclopentenone ring can be encapsulated within the cavity, with the polar carbonyl group potentially interacting with the hydroxyl groups at the rim of the cyclodextrin. | Selective functionalization of the enone double bond, with the host sterically hindering one face of the molecule. |
| Cucurbit[n]urils | The carbonyl portals of cucurbiturils can form strong interactions with the polar part of the guest, while the hydrophobic cavity encapsulates the rest of the molecule. | Catalysis of cycloaddition reactions by bringing two guest molecules into close proximity within a larger cucurbituril (B1219460) host. |
| Chiral Hosts | Diastereomeric complex formation with either enantiomer of 5-methyl-2-cyclopenten-1-one. | Asymmetric synthesis, where the chiral environment of the host dictates the stereochemical outcome of a reaction involving the guest. |
For example, the photodimerization of 2-Cyclopenten-1-one, 5-methyl- could be directed within a host cavity to favor the formation of a specific stereoisomer of the resulting cyclobutane dimer. The confined space would restrict the possible orientations of the two reacting molecules, leading to a higher selectivity than would be observed in solution.
While specific experimental studies on the host-guest chemistry of 2-Cyclopenten-1-one, 5-methyl- are not extensively documented, the well-established principles of supramolecular chemistry suggest its significant potential in this area. nih.govrsc.org The ability to control reactivity and selectivity through encapsulation opens up new avenues for the synthesis of complex molecules with high precision.
Natural Occurrence and Formation Mechanisms in Complex Chemical Systems
Formation Pathways in Maillard Reactions
The Maillard reaction, a form of non-enzymatic browning, is a complex cascade of chemical reactions between amino acids and reducing sugars that occurs upon heating. This reaction is responsible for the desirable color and flavor of many cooked foods. While the direct formation pathway of 5-methyl-2-cyclopenten-1-one is not extensively detailed in the literature, the formation of substituted cyclopentenones is a known outcome of these reactions, particularly from the degradation of pentoses and hexoses.
In food systems, such as coffee, the thermal processing of beans leads to a plethora of volatile compounds that constitute its characteristic aroma. Among these, derivatives of 5-methyl-2-cyclopenten-1-one have been identified, suggesting its formation as a product of the Maillard reaction. For instance, the compound 3-methoxy-5-methyl-2-cyclopenten-1-one has been detected in roasted coffee, indicating that the 5-methyl-cyclopentenone carbon skeleton is formed during the roasting process core.ac.uktamu.edu. The presence of this methoxy derivative points to precursor molecules and reaction conditions within the coffee bean matrix that favor the cyclization and methylation at the C-5 position of a five-carbon ring structure. The initial steps likely involve the degradation of sugars to form dicarbonyl intermediates, which can then undergo cyclization and subsequent reactions to form the cyclopentenone ring.
Table 1: Methyl-Substituted Cyclopentenone Derivatives in Maillard Reaction Products
| Compound Name | Context/Source |
|---|---|
| 3-methoxy-5-methyl-2-cyclopenten-1-one | Roasted Coffee Beans core.ac.uktamu.edu |
Presence in Plant Extracts and Biomass
While not widely reported in raw plant extracts, 5-methyl-2-cyclopenten-1-one and its derivatives are more commonly associated with processed biomass, particularly materials that have undergone thermal treatment. The analysis of volatile compounds from roasted coffee beans has revealed the presence of various methyl-substituted cyclopentenones. As mentioned previously, 3-methoxy-5-methyl-2-cyclopenten-1-one is one such compound found in coffee, contributing to its complex aroma profile core.ac.uktamu.edu. The precursors for these compounds are naturally present in the green coffee bean in the form of carbohydrates (like sucrose), amino acids, and other organic molecules.
Intermediates in Thermal Degradation of Organic Matter
The thermal degradation of complex organic matter, such as lignin, a major component of wood and other biomass, can lead to the formation of a wide array of chemical compounds. Substituted cyclopentenones have been identified as products in the thermal treatment of lignin-containing materials. For example, in studies of odorants produced from blends of high-density polyethylene (HDPE) and lignin, the compound 2-hydroxy-5-ethyl-5-methyl-2-cyclopenten-1-one was identified nih.govresearchgate.net. This finding suggests that the 5-methyl-cyclopentenone structure can be formed as an intermediate during the thermal degradation of lignin. The presence of both an ethyl and a methyl group at the C-5 position indicates complex fragmentation and recombination reactions occurring at high temperatures.
Table 2: 5-Methyl-Cyclopentenone Derivatives from Thermal Degradation
| Compound Name | Context/Source |
|---|---|
| 2-hydroxy-5-ethyl-5-methyl-2-cyclopenten-1-one | HDPE-Lignin Blends nih.govresearchgate.net |
Occurrence in Pyrolysis Products
Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere. It is a fundamental process in biomass conversion and also contributes to the chemical composition of smoke. The analysis of pyrolysis products from wood and its components has confirmed the presence of 5-methyl-2-cyclopenten-1-one.
In the context of analytical methods for wood chemistry, 5-methyl-2-cyclopenten-1-one is listed as an identified pyrolysis product scribd.com. This indicates that the thermal decomposition of lignocellulosic material, which comprises cellulose, hemicellulose, and lignin, provides the necessary chemical precursors and reaction conditions for the formation of this compound. The likely precursors are the carbohydrate polymers, particularly the pentosans within hemicellulose, which can degrade to form five-carbon fragments that subsequently cyclize and rearrange.
Further evidence for the formation of substituted cyclopentenones from biomass pyrolysis comes from the identification of related compounds in various pyrolytic systems. The table below summarizes the occurrence of 5-methyl-2-cyclopenten-1-one and related derivatives in pyrolysis products.
Table 3: Occurrence of 5-Methyl-2-Cyclopenten-1-one and Derivatives in Pyrolysis Products
| Compound Name | Source of Pyrolysis Product |
|---|---|
| 5-methyl-2-cyclopenten-1-one | Wood scribd.com |
| 2-hydroxy-5-ethyl-5-methyl-2-cyclopenten-1-one | HDPE-Lignin Blends nih.govresearchgate.net |
Emerging Research Directions and Future Outlook
Development of Green and Sustainable Synthetic Pathways
The development of environmentally friendly methods for synthesizing 5-methyl-2-cyclopenten-1-one and its derivatives is a key area of current research. A notable advancement is the production of 3-methyl-2-cyclopenten-1-one (B1293772) (an isomer of 5-methyl-2-cyclopenten-1-one) from 5-hydroxymethylfurfural (B1680220) (HMF), a biomass-derived platform chemical. rsc.orgrsc.org This novel approach utilizes water splitting with zinc under high-temperature water conditions, offering a greener alternative to traditional synthetic routes that often rely on hazardous reagents and generate significant waste. rsc.orgrsc.org The process has been optimized for parameters such as the amount of zinc, temperature, and reaction time, achieving a 30.5% yield of 3-methyl-2-cyclopenten-1-one. rsc.org
Another sustainable approach involves the catalytic cyclodehydration of 5-hexyl-4-methyldihydro-2(3H)-furanone in the presence of phosphoric acid and a high-boiling-point mineral oil. google.com This method boasts several advantages, including the use of a liquid and easy-to-handle catalyst, minimal corrosion issues, and the generation of isomer-pure cyclopentenone under mild reaction conditions. google.com The catalyst can also be regenerated and reused, further enhancing the sustainability of the process. google.com
Advanced Catalyst Design for Enhanced Selectivity and Efficiency
The design of highly selective and efficient catalysts is crucial for controlling the outcome of reactions involving 5-methyl-2-cyclopenten-1-one. For instance, in the hydrogenation of cyclopentenone derivatives, various palladium catalysts have been investigated. rsc.org Studies have shown that 5% Pd/C, 20% Pd(OH)2/C, and 10% Pd/Al2O3 are all suitable for this transformation, with 5% Pd/C affording higher yields (up to 96%) and selectivity (>92%). rsc.org The use of continuous flow hydrogenation with these catalysts allows for the processing of multiple substrates without cross-contamination or loss of efficiency. rsc.org
In the synthesis of substituted cyclopentenones, a catalytic system comprising a titanium complex, such as TiCl3(OiPr), and a co-ingredient like anhydrous magnesium chloride has been developed. google.com This system facilitates the reaction between an enone and an aldehyde under relatively mild conditions, leading to good yields of the desired cyclopentenone derivatives. google.com The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome of these reactions.
Furthermore, the use of Zr-β molecular sieves as heterogeneous catalysts has shown promise in the synthesis of 2-methyl-2-cyclopenten-1-one (B72799) from acetaldehyde (B116499) condensation. mdpi.com This highlights the ongoing effort to replace homogeneous catalysts with more easily separable and recyclable heterogeneous systems.
Deeper Mechanistic Understanding of Complex and Anomalous Reactions
A thorough understanding of reaction mechanisms is essential for optimizing existing synthetic methods and discovering new transformations. For example, the visible-light-driven cycloaddition of N-[(trimethylsilyl)methyl]phthalimide with electron-deficient alkenes, including 2-cyclopentenone, has been shown to proceed through a diradical intermediate. acs.orgacs.org This mechanistic insight, which differs from previously proposed pathways involving dipolar species, was gained by observing the regioselectivity of the reaction and the formation of diastereomers, suggesting a stepwise cyclization process. acs.orgacs.org
The study of photochemical reactions of 2-cyclopenten-1-one (B42074) has also revealed complex relaxation processes. nih.gov Computational studies indicate that the T1(n, π*) excited state plays a crucial role in mediating these processes, which can lead to various photoproducts. nih.gov Experimental techniques, such as resonance-enhanced multiphoton ionization (REMPI) spectroscopy, are being used to probe these excited states and validate computational predictions. nih.gov
Anomalous reaction pathways are also of interest. For instance, in some catalytic hydrogenations of cyclopentenone derivatives, the formation of an α-enaminone byproduct has been observed, indicating a competing elimination reaction. rsc.org Understanding the factors that favor this side reaction is key to improving the selectivity for the desired saturated cyclopentanone (B42830) product.
Exploration of Novel Cycloaddition and Rearrangement Chemistry
The cyclopentenone core is a valuable building block in organic synthesis, and researchers are continuously exploring new ways to construct this motif through cycloaddition and rearrangement reactions. The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, is a classic method for synthesizing cyclopentenones. thieme-connect.com Recent advancements have focused on using alternative metal catalysts to cobalt and safer sources of carbon monoxide. thieme-connect.com
[3+2] cycloaddition reactions are another powerful tool. For example, the reaction of alkenyl Fischer carbene complexes with lithium enolates can produce five-membered ring derivatives, with the solvent playing a significant role in the stereochemical outcome. semanticscholar.org Visible-light-driven [3+2] annulation reactions have also been developed, offering a milder alternative to traditional methods. acs.orgacs.org
Rearrangement reactions, such as the Favorskii rearrangement, have been employed in the synthesis of complex molecules containing the cubane (B1203433) framework, starting from 2-cyclopentenone derivatives. wikipedia.org The pinacol (B44631) rearrangement can also be used to induce ring contraction, transforming a six-membered ring into a five-membered cyclopentenone structure. libretexts.org The Wolff rearrangement provides a pathway for ring expansion, which can be a key step in the synthesis of bicyclic cyclopentenones. libretexts.org
Integration of Computational and Experimental Approaches for Reaction Discovery
The synergy between computational and experimental chemistry is proving to be a powerful engine for the discovery and optimization of reactions involving 5-methyl-2-cyclopenten-1-one. Computational studies are used to predict reaction pathways, understand transition states, and explain observed selectivities. For example, computational analysis of nickel-catalyzed rearrangements of vinylcyclopropanes has helped to elucidate why different catalyst-ligand combinations lead to different regioisomeric cyclopentene (B43876) products. semanticscholar.org
In the study of the excited states of 2-cyclopenten-1-one, a hybrid computational method combining coupled-cluster and density functional theory (CC/DFT) has been used to predict vibrational frequencies. nih.gov These theoretical predictions show excellent agreement with experimental data obtained from REMPI spectroscopy, with an average deviation of only 8 cm-1. nih.gov
Experimental investigations into the supramolecular interactions of cyclopentene-containing peptides have been complemented by computational studies. royalsocietypublishing.org These integrated approaches provide a deeper understanding of how weak intramolecular interactions, such as hydrogen bonding and π-based interactions, influence the conformation and potential biological activity of these molecules. royalsocietypublishing.org
Q & A
Q. What biomass feedstocks maximize 5-methyl-2-cyclopenten-1-one yield in catalytic pyrolysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
